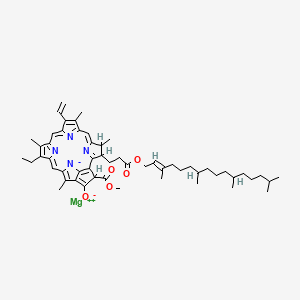
Chlorophylls
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Porphyrin derivatives containing magnesium that act to convert light energy in photosynthetic organisms.
Aplicaciones Científicas De Investigación
Medicinal Applications
Chlorophylls exhibit a range of medicinal properties, making them valuable in health-related applications. Research has highlighted their potential as:
- Antioxidants : this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing various diseases linked to oxidative damage.
- Antimicrobial Agents : Studies indicate that this compound possess antibacterial properties, which may help in wound healing and infection prevention .
- Cancer Treatment : Some animal studies suggest that chlorophyllin, a derivative of chlorophyll, may inhibit cancer growth. For instance, a review indicated that chlorophyllin could slow the progression of lung cancer in mice and reduce colon cancer risk in rats .
Case Study: Chlorophyllin and Cancer Prevention
A notable study conducted on rats fed a high red meat diet demonstrated that natural chlorophyll significantly reduced the risk of colon cancer. Further research revealed that chlorophyllin helped slow lung cancer progression when administered in nanocapsules .
Nutritional Benefits
This compound are recognized for their health benefits when included in diets:
- Digestive Health : Chlorophyll consumption has been linked to improved gut health due to its ability to promote beneficial gut bacteria.
- Detoxification : Chlorophyll may aid in detoxifying the body by binding to toxins and facilitating their excretion .
Data Table: Health Benefits of Chlorophyll
Agricultural Applications
This compound play a critical role in agriculture through their involvement in photosynthesis. Enhancing chlorophyll content can lead to improved crop yields and nutritional quality.
- Crop Monitoring : Chlorophyll fluorescence measurements are used to assess plant health and stress levels, allowing for better management practices.
- Biofertilizers : Chlorophyll-rich microalgae are being explored as biofertilizers to enhance soil fertility and crop productivity .
Environmental Applications
This compound contribute significantly to environmental monitoring and sustainability:
- Bioremediation : Chlorophyll-containing organisms can be employed to remediate contaminated environments by absorbing pollutants.
- Carbon Sequestration : Through photosynthesis, chlorophyll-rich plants capture carbon dioxide, playing a vital role in mitigating climate change.
Biotechnological Innovations
Recent advancements have led to innovative uses of this compound in biotechnology:
- Photodynamic Therapy : Chlorophyll derivatives are being utilized as photosensitizers in cancer treatment, where they generate reactive oxygen species upon light activation, targeting tumor cells effectively .
- Nanomedicine : Nanoparticles incorporating chlorophyll derivatives are being developed for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .
Case Study: Light-Activated Biomedical Applications
Research has shown that chlorophyll derivatives can act as efficient antioxidants and antimicrobial agents when activated by light. This dual functionality is being explored for therapeutic applications, particularly in photodynamic therapy where localized treatment can minimize damage to surrounding healthy tissues .
Propiedades
Número CAS |
22309-13-3 |
|---|---|
Fórmula molecular |
C55H72MgN4O5 |
Peso molecular |
893.5 g/mol |
Nombre IUPAC |
magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+; |
Clave InChI |
ATNHDLDRLWWWCB-WNRKZQPVSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
Sinónimos |
chlorophyll a' |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















